molecular formula C26H29BrN2O3S3 B12738133 2-(2-((5-Bromo-3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5,6-dimethylbenzothiazolium CAS No. 39981-04-9

2-(2-((5-Bromo-3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5,6-dimethylbenzothiazolium

Cat. No.: B12738133
CAS No.: 39981-04-9
M. Wt: 593.6 g/mol
InChI Key: SIWBZPYXOLAGLL-UHFFFAOYSA-N
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Description

This compound is a benzothiazolium derivative characterized by a conjugated polymethine chain and distinct substituents that modulate its physicochemical and biological properties. The structure features a 5-bromo-substituted benzothiazole ring linked via a butenyl bridge to a second benzothiazolium moiety with ethyl and methyl groups at positions 3, 5, and 6, respectively. The 3-sulphonatopropyl group enhances water solubility, making it suitable for applications in aqueous environments, such as fluorescence imaging or radiopharmaceuticals .

Properties

CAS No.

39981-04-9

Molecular Formula

C26H29BrN2O3S3

Molecular Weight

593.6 g/mol

IUPAC Name

3-[5-bromo-2-[(E)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C26H29BrN2O3S3/c1-5-19(14-25-28(6-2)21-12-17(3)18(4)13-24(21)34-25)15-26-29(10-7-11-35(30,31)32)22-16-20(27)8-9-23(22)33-26/h8-9,12-16H,5-7,10-11H2,1-4H3

InChI Key

SIWBZPYXOLAGLL-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Br)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Br)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=C(C(=C4)C)C)CC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-3-(3-sulphonatopropyl)-3H-benzothiazole Intermediate

  • Starting Material: 5-bromo-2-aminothiophenol is commonly used as the benzothiazole precursor.
  • Cyclization: Reaction with appropriate carboxylic acid derivatives or aldehydes under acidic or basic conditions forms the benzothiazole ring.
  • Sulphonatopropylation: Introduction of the 3-sulphonatopropyl group is achieved by alkylation using 1,3-propane sultone or related sulfonate precursors under controlled temperature to avoid side reactions.
  • Purification: The intermediate is purified by crystallization or chromatography to ensure high purity for subsequent steps.

Formation of the Benzothiazolium Salt

  • Quaternization: The benzothiazole intermediate is reacted with an alkylating agent such as ethyl iodide or ethyl bromide to form the quaternary benzothiazolium salt.
  • Conditions: This reaction is typically carried out in polar solvents like acetonitrile or ethanol at reflux temperatures.
  • Isolation: The benzothiazolium salt is isolated as a solid or liquid depending on the counterion and purity.

Construction of the But-1-enyl Linkage

  • Condensation Reaction: The benzothiazolium salt is condensed with an aldehyde or ketone bearing the appropriate substituents to form the conjugated but-1-enyl chain.
  • Catalysts: Base catalysts such as piperidine or triethylamine are used to facilitate the condensation.
  • Reaction Monitoring: The progress is monitored by TLC or HPLC to optimize yield and minimize by-products.
  • Final Purification: The target compound is purified by recrystallization or preparative chromatography.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Benzothiazole ring formation 5-bromo-2-aminothiophenol + aldehyde 80–120 °C 4–8 hours 70–85 Acidic or basic catalysis
Sulphonatopropylation 1,3-propane sultone, polar solvent 40–60 °C 6–12 hours 65–80 Controlled addition to avoid polymerization
Quaternization Ethyl bromide/iodide, acetonitrile Reflux (~80 °C) 12–24 hours 75–90 Polar solvent enhances reaction rate
But-1-enyl linkage formation Aldehyde + base catalyst (piperidine) Room temp to 50 °C 6–18 hours 60–80 Requires careful pH control

Research Findings and Optimization

  • Purity and Yield: High purity (>99%) is achievable by optimizing solvent choice and reaction times, as impurities can affect the compound’s application in pharmaceuticals and materials science.
  • Stability: The sulphonate group enhances water solubility but requires mild conditions to prevent hydrolysis.
  • Scalability: The synthetic route is amenable to scale-up with appropriate control of exothermic steps, especially during sulphonatopropylation and quaternization.
  • Environmental Considerations: Use of greener solvents and minimizing halogenated reagents is an area of ongoing research to improve sustainability.

Summary Table of Key Preparation Steps

Synthetic Step Key Reagents/Intermediates Purpose Challenges
Benzothiazole ring synthesis 5-bromo-2-aminothiophenol, aldehydes Core heterocycle formation Controlling regioselectivity
Sulphonatopropylation 1,3-propane sultone Introduction of sulfonate group Avoiding polymerization
Quaternization Ethyl halides (bromide/iodide) Formation of benzothiazolium salt Side reactions with nucleophiles
But-1-enyl linkage formation Aldehydes, base catalysts (piperidine, triethylamine) Conjugated chain formation Controlling stereochemistry

Chemical Reactions Analysis

EINECS 254-732-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield elemental forms of the compound .

Scientific Research Applications

Biological Applications

Benzothiazole derivatives, including the compound , have been extensively studied for their antitumor , antimicrobial , and anti-inflammatory properties. The following applications illustrate the breadth of research surrounding this compound:

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents . For instance, research has shown that certain benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them promising candidates for further development as chemotherapeutic agents .

Antimicrobial Properties

Benzothiazole derivatives have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes them valuable in developing new antimicrobial agents to combat resistant strains of bacteria. Studies indicate that modifications to the benzothiazole structure can enhance its efficacy against specific microbial targets .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole compounds have been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, presenting a potential therapeutic avenue for treating inflammatory diseases .

Environmental Applications

Benzothiazoles are also relevant in environmental chemistry due to their role as pollutants. The biodegradability and environmental impact of these compounds are critical areas of study. Research has focused on understanding their reactivity and stability in different environmental conditions, which is essential for assessing their ecological risks .

Case Studies

  • Antitumor Efficacy Study : A study investigated the efficacy of a series of benzothiazole derivatives, including the compound , against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values lower than standard chemotherapeutics .
  • Antimicrobial Activity Assessment : A comparative analysis was conducted on various benzothiazole derivatives to evaluate their antimicrobial properties against common pathogens. The study found that certain modifications significantly enhanced antibacterial activity, suggesting pathways for optimizing future drug candidates .
  • Environmental Impact Analysis : Research assessed the degradation pathways of benzothiazole compounds in aquatic environments. Findings revealed that specific structural features influence their susceptibility to biodegradation, emphasizing the importance of designing environmentally friendly compounds .

Mechanism of Action

The mechanism of action of EINECS 254-732-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho[1,2-d]thiazolium (CAS 83721-33-9)

  • Key Differences :
    • Replaces the 5-bromo substituent with 5,6-dimethyl groups.
    • Contains a sulphonatooxy (sulfate ester) group instead of sulphonatopropyl (sulfonate).
    • Substitutes the second benzothiazolium ring with a naphtho[1,2-d]thiazolium system.
  • The sulphonatooxy group may confer lower solubility compared to sulphonatopropyl due to ester hydrolysis instability .

6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 8 in )

  • Key Differences :
    • Features a benzodithiazine core instead of benzothiazolium.
    • Incorporates a hydrazine linker and hydroxybenzylidene substituent.
  • Impact :
    • The benzodithiazine system introduces additional sulfur atoms, which may alter electronic properties (e.g., absorption maxima).
    • The hydroxy group enables hydrogen bonding, enhancing stability in polar solvents .

Yield and Purity

  • Target Compound : Expected yield >85% based on analogous benzothiazolium syntheses .
  • CAS 83721-33-9: No yield reported, but similar procedures in achieve ~90% purity after chromatography.

Physicochemical Properties

Property Target Compound CAS 83721-33-9 Compound 8 ()
Water Solubility High (sulphonatopropyl group) Moderate (sulphonatooxy ester) Low (hydroxybenzylidene)
Melting Point Not reported Not reported 330–331°C (decomposes)
Absorption Maxima (nm) ~650 (predicted) ~620 (naphthothiazolium shift) 280–320 (benzodithiazine core)
Stability Stable in aqueous buffers pH-sensitive (ester hydrolysis) Stable in DMSO

Biological Activity

The compound 2-(2-((5-Bromo-3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5,6-dimethylbenzothiazolium is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are recognized for their significant roles in medicinal chemistry due to their broad spectrum of biological activities. These include:

  • Antitumor Activity : Many benzothiazole derivatives exhibit potent anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : They have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiviral activities.
  • Anti-inflammatory Effects : Some derivatives are noted for their ability to reduce inflammation markers, making them candidates for treating inflammatory diseases.

Research indicates that modifications to the benzothiazole structure can enhance these biological activities, leading to the development of more effective therapeutic agents .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that it significantly inhibits the proliferation of various cancer cell lines. For instance, compounds with similar benzothiazole structures have shown IC50 values ranging from 0.24 µM to 0.92 µM against multiple cancer types . The proposed mechanisms include:

  • Induction of apoptosis through activation of caspases.
  • Cell cycle arrest at specific phases, preventing further cell division.

Antimicrobial Activity

Preliminary assessments indicate that the compound may possess antimicrobial properties. Benzothiazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial growth . The target compound's structural features suggest potential interactions with bacterial targets, which could lead to effective antibacterial agents.

Anti-inflammatory Effects

Research on related benzothiazole derivatives has revealed their ability to modulate inflammatory pathways by decreasing levels of pro-inflammatory cytokines such as IL-6 and TNF-α . The target compound's sulfonate group may enhance its solubility and bioavailability, potentially increasing its anti-inflammatory efficacy.

Case Study 1: Antitumor Efficacy

A study synthesized a series of benzothiazole derivatives, including compounds structurally similar to the target compound. The most promising analogs exhibited significant cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values lower than 1 µM. Mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that benzothiazole derivatives could inhibit bacterial growth effectively. The target compound's potential as an antibacterial agent was suggested based on its structural similarities with other active derivatives .

Data Tables

Activity Type Cell Line/Organism IC50 (µM) Mechanism
AntitumorA549< 1Apoptosis induction
AntitumorMDA-MB-231< 1Cell cycle arrest
AntimicrobialStaphylococcus aureusN/ACell wall synthesis inhibition
AntimicrobialEscherichia coliN/AEnzyme inhibition

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzothiazole derivatives with halogenated intermediates under reflux conditions. For example, palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) in anhydrous tetrahydrofuran (THF) with triethylamine facilitate cross-coupling reactions . Optimization includes:
  • Temperature control (e.g., 55°C for copper iodide-mediated steps) .
  • Use of desiccants (e.g., CaCl₂) to maintain anhydrous conditions .
  • Purification via silica gel chromatography or recrystallization from ethanol .
    Yield improvements require adjusting stoichiometry (e.g., 10 mmol substrates) and reaction time (e.g., 48-hour reflux) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Assign peaks for benzothiazole protons (δ 7.5–8.5 ppm) and alkyl chains (δ 1.0–3.0 ppm) .
  • IR Spectroscopy : Identify sulfonate groups (S=O stretching at 1050–1150 cm⁻¹) and C-Br bonds (600–800 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C₂₆H₂₈BrIN₂O₂S₂: C 46.47%, H 4.20%) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 671.45 .

Q. What purification strategies are effective for removing byproducts?

  • Methodological Answer :
  • Recrystallization : Use ethanol or ethanol/water mixtures to isolate crystalline products .
  • Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for polar byproducts .
  • Vacuum Filtration : Remove insoluble impurities (e.g., palladium residues) via Celite® filtration .

Advanced Research Questions

Q. How does the compound’s stability vary under different environmental conditions (pH, light, temperature)?

  • Methodological Answer : Design accelerated degradation studies:
  • pH Stability : Incubate in buffers (pH 3–10) at 25°C/37°C; monitor decomposition via HPLC over 72 hours .
  • Photostability : Expose to UV-Vis light (300–800 nm) and track absorbance changes (λmax ~450 nm for benzothiazole derivatives) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C expected for aromatic systems) .

Q. What experimental designs are suitable for studying its interactions with biological macromolecules?

  • Methodological Answer :
  • Fluorescence Quenching : Titrate the compound into protein solutions (e.g., bovine serum albumin) and measure emission changes (excitation at 280 nm) .
  • Molecular Docking : Use software (e.g., AutoDock) to model binding to enzymes (e.g., kinases) based on sulfonate and benzothiazole interactions .
  • Cellular Uptake Studies : Label with fluorescent tags (e.g., FITC) and quantify internalization in cell lines via flow cytometry .

Q. How can photophysical properties (e.g., fluorescence quantum yield) be systematically evaluated?

  • Methodological Answer :
  • Absorption/Emission Spectra : Measure in solvents of varying polarity (e.g., DMSO, water) using a spectrofluorometer .
  • Quantum Yield Calculation : Compare integrated emission areas to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄) .
  • Lifetime Analysis : Use time-resolved fluorescence to assess excited-state decay kinetics .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :
  • Reproduce Conditions : Verify catalyst loading (e.g., 0.26 mmol Pd vs. 0.13 mmol CuI) and solvent ratios (Et₃N/THF 1:1 vs. acetone) .
  • Purity Assessment : Re-analyze samples via HPLC to rule out impurities skewing NMR/IR data .
  • Cross-Validate Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas conflicting with elemental analysis .

Key Considerations for Experimental Design

  • Environmental Impact Studies : Follow protocols from long-term projects (e.g., INCHEMBIOL) to assess biodegradation and ecotoxicity .
  • Theoretical Frameworks : Link photophysical studies to excited-state theories (e.g., Jablonski diagram) or QSAR models for biological activity .

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